Indane-5-sulfonamide
Description
Significance and Research Context within Medicinal Chemistry
The significance of Indane-5-sulfonamide in medicinal chemistry is primarily linked to its role as a key structural motif in the design of enzyme inhibitors. smolecule.com The sulfonamide group is a well-established pharmacophore known to interact with the zinc ion in the active site of metalloenzymes, particularly carbonic anhydrases (CAs). researchgate.netacs.org
Researchers have extensively used the indane-sulfonamide scaffold to develop inhibitors for various CA isoforms. researchgate.net Certain isoforms, such as CA IX and CA XII, are overexpressed in cancerous tumors and are linked to the progression of cancer, making them important therapeutic targets. researchgate.netacs.orgnih.gov The development of selective inhibitors for these tumor-associated isoforms is a major focus of research to create more targeted anticancer therapies. researchgate.netnih.gov
Derivatives of this compound have been synthesized and evaluated for their ability to inhibit specific CA isoforms, including those involved in neuronal excitation (CA VII, XII, and XIV), which are targets for anticonvulsant drugs. researchgate.net Structure-activity relationship (SAR) studies on these derivatives aim to optimize their potency and selectivity, enhancing their therapeutic potential. acs.orgacs.org For instance, modifications to the indane core and substitutions on the sulfonamide nitrogen have led to compounds with nanomolar inhibitory activity against specific CA isoforms. researchgate.net
The indane moiety itself is a crucial component of many pharmacologically active compounds, contributing to activities such as anti-inflammatory, analgesic, and antiviral effects. researchgate.net This inherent bioactivity, combined with the enzyme-inhibiting properties of the sulfonamide group, makes this compound a privileged scaffold in drug discovery.
Historical Perspective of Indane-based Sulfonamides in Drug Discovery
The history of sulfonamides in medicine dates back to the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. openaccesspub.orgresearchgate.netnih.gov This discovery revolutionized medicine and spurred the development of thousands of sulfonamide derivatives for a wide range of diseases. openaccesspub.orgajchem-b.com Initially celebrated for their antibacterial properties, the therapeutic applications of sulfonamides quickly expanded. ajchem-b.comnih.gov
The incorporation of an indane moiety into sulfonamide structures is a more recent development in medicinal chemistry. In 2004, researchers synthesized a series of aromatic sulfonamides with indane groups to explore their potential as carbonic anhydrase inhibitors. ajchem-b.com These novel compounds showed significant inhibitory activity against human carbonic anhydrase I (hCA I) and II (hCA II), the two most widespread isoforms of this enzyme. ajchem-b.com
Subsequent research focused on modifying the indane-sulfonamide scaffold to achieve better selectivity and potency for other CA isoforms. researchgate.netresearchgate.net For example, studies have explored how different substitutions on the indane ring and the sulfonamide group affect the inhibitory profile against various CA isoforms, including those implicated in cancer and epilepsy. ajrconline.orgresearchgate.netresearchgate.net This has led to the identification of indane-sulfonamide derivatives with high affinity for tumor-associated CA IX and brain-associated CA VII. researchgate.netresearchgate.net
More recently, the indane aryl sulfonamide scaffold has been investigated for applications beyond carbonic anhydrase inhibition, such as the development of inhibitors for voltage-gated sodium channels (NaV1.7) for the treatment of pain. acs.org These studies highlight the continued evolution and versatility of the indane-based sulfonamide structure in modern drug discovery. nih.gov
Research Findings on Indane-Sulfonamide Derivatives
The following table summarizes the inhibitory activity of selected indane-sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency, with lower values indicating stronger inhibition.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Research Focus |
| Acetamido-indane-5-sulfonic acids | hCA I & hCA II | 43-89 nM | Carbonic Anhydrase Inhibition ajchem-b.comsciepub.com |
| 1-Acylated indoline-5-sulfonamides | hCA IX | up to 132.8 nM | Cancer-Related Carbonic Anhydrase Inhibition nih.gov |
| 1-Acylated indoline-5-sulfonamides | hCA XII | up to 41.3 nM | Cancer-Related Carbonic Anhydrase Inhibition nih.gov |
| Indanesulfonamide derivatives | hCA VII | 0.78-10 nM | Anticonvulsant Agents researchgate.net |
| Indanesulfonamide derivatives | hCA XII | 0.32-56 nM | Anticonvulsant Agents researchgate.net |
| Indanesulfonamide derivatives | hCA XIV | 0.47-1030 nM | Anticonvulsant Agents researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indene-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQJTFMKKZBBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188710 | |
| Record name | Indan-5-sulphonamide | |
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Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35203-93-1 | |
| Record name | 2,3-Dihydro-1H-indene-5-sulfonamide | |
| Source | CAS Common Chemistry | |
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| Record name | Indane-5-sulfonamide | |
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| Record name | 5-Indansulfonamide | |
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| Record name | Indan-5-sulphonamide | |
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| Record name | Indan-5-sulphonamide | |
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| Record name | INDANE-5-SULFONAMIDE | |
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Synthetic Methodologies and Chemical Transformations
General Synthetic Routes to Indane-5-sulfonamide
The synthesis of this compound is a multi-step process that hinges on the formation of a key intermediate, followed by amidation and purification steps.
Formation of Sulfochloride Intermediates from Precursors
The primary route to this compound involves the creation of an indane-5-sulfonyl chloride intermediate. sigmaaldrich.com This is typically achieved through the sulfonation of an indane precursor. A common method involves reacting indane with chlorosulfonic acid. rsc.org For instance, indane can be treated with chlorosulfonic acid in a solvent like dichloromethane (B109758) at a controlled temperature, often starting at 0°C. This electrophilic substitution reaction introduces a sulfonyl chloride group onto the benzene (B151609) ring of the indane structure, resulting in the formation of indane-5-sulfonyl chloride. sigmaaldrich.com
In some cases, precursors with existing functional groups on the indane core are used. For example, 6-methoxy-2,3-dihydro-1H-indene can be subjected to sulfonation to produce 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride. smolecule.com Similarly, indane-1,3-dione can be reacted with chlorosulfonic acid to yield 1,3-dioxo-indane-6-sulfonyl chloride. rsc.org The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield of the desired sulfochloride intermediate. rsc.org
| Precursor | Reagent | Product | Reference |
|---|---|---|---|
| Indane | Chlorosulfonic acid | Indane-5-sulfonyl chloride | |
| 6-Methoxy-2,3-dihydro-1H-indene | Chlorosulfonic acid | 6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride | smolecule.com |
| Indane-1,3-dione | Chlorosulfonic acid | 1,3-Dioxo-indane-6-sulfonyl chloride | rsc.org |
| 1-Acetylindoline | Chlorosulfuric acid | 1-Acetylindoline-5-sulfonyl chloride | nih.gov |
Amidation Reactions for Sulfonamide Formation
Once the indane-5-sulfonyl chloride intermediate is obtained, the next step is amidation to form the sulfonamide group. This is a classic nucleophilic substitution reaction where the sulfonyl chloride is treated with an amine. sci-hub.seajchem-b.com For the synthesis of the parent this compound, ammonia (B1221849) is used as the amine source. nih.gov The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF). nih.gov The interaction between the sulfonyl chloride and ammonia results in the formation of this compound with the release of hydrochloric acid, which is often scavenged by an excess of the amine or the addition of a base. nih.govajchem-b.com
This amidation step is versatile and can be used to create a wide range of N-substituted this compound derivatives by using primary or secondary amines instead of ammonia. sci-hub.seajchem-b.com The choice of amine and reaction conditions allows for the synthesis of a diverse library of sulfonamide compounds. ajchem-b.com
Hydrolysis in Synthesis Pathways for Product Refinement
Hydrolysis can be a crucial step in the synthesis of this compound and its derivatives, particularly for product refinement. nih.govsmolecule.com In some synthetic routes, protecting groups are used to facilitate certain reactions. For example, in the synthesis of indoline-5-sulfonamide (B1311495), an acetyl group is used to protect the indoline (B122111) nitrogen during the chlorosulfonation step. nih.gov This protecting group must be removed to obtain the final product. This is achieved through hydrolysis, often using an acid like hydrochloric acid. nih.gov The hydrolysis step cleaves the acetyl group, yielding the desired indoline-5-sulfonamide. nih.gov This refinement step is essential for obtaining the pure final product. smolecule.com
Derivatization Strategies for this compound Scaffold
The this compound scaffold provides a versatile platform for the development of new chemical entities with potential therapeutic applications. Derivatization strategies focus on modifying the core structure to explore structure-activity relationships.
Modification of Functional Groups on the Indane Core
One approach to derivatization involves modifying the functional groups attached to the indane core. This can include the introduction of various substituents to alter the molecule's physicochemical properties. For instance, in the synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide, the indane core is substituted with two methoxy (B1213986) groups. tandfonline.com Another example is the synthesis of 1-aminothis compound, where an amino group is present on the indane ring. nih.gov These modifications can be introduced either on the starting materials before the sulfonamide formation or on the final this compound product. Such modifications have been explored in the development of carbonic anhydrase inhibitors. tandfonline.com
| Compound Name | Modification on Indane Core | Reference |
|---|---|---|
| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | Two methoxy groups at positions 5 and 6 | tandfonline.com |
| 1-Aminothis compound | Amino group at position 1 | nih.gov |
| N-(Indan-1-yl)methanesulfonamide | Methanesulfonamide group at position 1 | tandfonline.com |
Scaffold Hopping Approaches Utilizing Indane and Indoline Cores
Scaffold hopping is a medicinal chemistry strategy that involves replacing a central molecular core with a different one that mimics the original structure's spatial arrangement of functional groups. This approach has been applied to the this compound scaffold, particularly by replacing the indane core with an indoline core. nih.govresearchgate.net The rationale behind this is that the indoline scaffold, which contains a nitrogen atom in the five-membered ring, offers new opportunities for chemical modification. nih.govpnas.org
This strategy has been employed in the design of carbonic anhydrase inhibitors, where the 1-aminoindane scaffold of a known inhibitor was replaced with an indoline core. nih.gov This led to a new series of 1-substituted indoline-5-sulfonamides with altered inhibitory activities against different carbonic anhydrase isoforms. nih.gov The indoline nitrogen allows for the facile introduction of various acyl or alkyl groups, enabling a broad exploration of the chemical space and the optimization of biological activity. nih.govpnas.org This approach has also been utilized in the development of inhibitors for other biological targets, highlighting the versatility of the indane and indoline scaffolds in drug discovery. pnas.orgacs.org
Synthesis of 1-Acylated Indoline-5-sulfonamides
The acylation of the indoline nitrogen at position 1 is a common strategy to diversify the this compound scaffold. A general and effective method involves the reaction of indoline-5-sulfonamide with a range of acyl chlorides in the presence of a base like pyridine (B92270) in a suitable solvent such as chloroform. nih.gov This straightforward approach allows for the introduction of various acyl groups, leading to a library of 1-acylindoline-5-sulfonamides. nih.gov
A selection of synthesized 1-acylated indoline-5-sulfonamides and their reported yields are presented in the table below.
Table 1: Examples of Synthesized 1-Acylated Indoline-5-sulfonamides
| Acyl Group | Reagents and Conditions | Yield (%) |
|---|---|---|
| 3,4,5-Trimethoxybenzoyl | 3,4,5-trimethoxybenzoyl chloride, pyridine, CHCl₃ | 58 |
| Isonicotinoyl | Isonicotinic acid, CDI, DMAP, THF | - |
| Various Acyls | Acyl chlorides, pyridine, CHCl₃ | 50-79 |
Data sourced from a study on the synthesis of 1-acylindoline-5-sulfonamides. nih.gov
Alkylation of Indoline-5-sulfonamide Derivatives
Alkylation at the nitrogen of the indoline ring provides another avenue for structural modification of indoline-5-sulfonamide. This transformation can be achieved by reacting indoline-5-sulfonamide with an alkylating agent, such as benzyl (B1604629) bromide, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (B52724) (MeCN). nih.gov This reaction leads to the formation of 1-alkylated indoline-5-sulfonamides, for example, 1-benzylindoline-5-sulfonamide. nih.gov The introduction of an alkyl group, as opposed to an acyl group, can significantly influence the molecule's properties. nih.gov
Introduction of Bulky Substituents on the Indane Ring
The introduction of bulky substituents onto the indane ring of this compound can alter the binding mode of these compounds to their biological targets. nih.gov This structural modification is a key strategy for developing inhibitors with desired physicochemical properties and varied inhibition profiles. nih.govcnr.it An example of this is the synthesis of indane-2-valproylamido-5-sulfonamide. nih.gov The presence of the bulky valproylamido group at the 2-position of the indane ring significantly changes the arrangement of the indane ring within the active site of enzymes like carbonic anhydrase II, while still maintaining good inhibitory properties. nih.govcnr.it This suggests that adding bulky moieties to the indane scaffold is a powerful tool for achieving selectivity for different enzyme isoforms. nih.gov
Formation of Indanylsulfonamide Guanylhydrazones
Indanylsulfonamide guanylhydrazones can be synthesized from the corresponding indanone sulfonamides. acs.org The key transformation involves the condensation of an indanone sulfonamide with aminoguanidine (B1677879) hydrogencarbonate or 2-hydrazino-4,5-dihydro-1H-imidazole hydrobromide under acidic conditions. acs.orgub.edu Typically, the reaction is carried out by heating the reactants in a suitable solvent with an excess of hydrochloric acid. acs.org For example, the reaction of indanone sulfonamides with a suspension of aminoguanidine hydrochloride (prepared in situ from aminoguanidine bicarbonate and HCl) at reflux for an extended period yields the desired indanylsulfonamide guanylhydrazones. acs.org The crude product often precipitates upon cooling and can be isolated by filtration or purified after evaporation of the solvent. acs.org This synthetic route has been successfully used to prepare a series of indanylsulfonamide guanylhydrazones for biological evaluation. acs.org
Table 2: Synthesis of Indanylsulfonamide Guanylhydrazones
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| Indanone sulfonamides | Aminoguanidine hydrogencarbonate or 2-hydrazino-4,5-dihydro-1H-imidazole hydrobromide, HCl, reflux | Indanylsulfonamide guanylhydrazones |
General procedure based on published synthetic methods. acs.orgub.edu
Advanced Synthetic Techniques and Catalysis
Modern synthetic chemistry offers a range of advanced techniques and catalytic systems for the synthesis of complex molecules like this compound derivatives. These methods often provide higher efficiency, selectivity, and functional group tolerance compared to classical approaches.
Transition Metal-Free Synthetic Approaches
While many synthetic transformations rely on transition metals, several metal-free methods are available for the synthesis of sulfonamides. The classical approach involves the nucleophilic reaction between an amine and a sulfonyl chloride in the presence of a base. sci-hub.seresearchgate.net More recent advancements in transition-metal-free synthesis include the oxidative conversion of thiols to sulfonamides. researchgate.net For example, a method using I₂O₅ as a mediator allows for the oxidative S-N coupling between aryl thiols and amines under mild, metal-free conditions. thieme-connect.com Another approach involves the reaction of sulfonyl azides with amines. sci-hub.se Furthermore, site-selective α-functionalization of sulfonylamides can be achieved through the in-situ generation of imine intermediates without the need for a metal catalyst. researchgate.net
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers powerful and versatile tools for the synthesis of sulfonamides and their derivatives. sci-hub.se Various metals, including palladium, copper, rhodium, and indium, have been employed to facilitate these transformations. sci-hub.seresearchgate.net
Palladium-Catalyzed Synthesis: Palladium catalysts can be used for the carbonylative synthesis of N-acylsulfonamides from sulfonyl azides and electron-rich heterocycles like indoles. acs.org This method proceeds through the in situ generation of a sulfonyl isocyanate. acs.org
Copper-Catalyzed Synthesis: Copper-catalyzed reactions are also prominent. For instance, a copper-mediated cross-dehydrogenative coupling of indoles with sulfonamides has been developed. thieme-connect.com Copper(II) triflate, in combination with bis(sulfonamide)-diamine ligands, can catalyze the asymmetric Friedel-Crafts alkylation of indoles. acs.org
Rhodium-Catalyzed Synthesis: Rhodium catalysts have been utilized in the synthesis of N-sulfonyl carboxamides through the oxidative coupling of sulfonamides with aldehydes. ajchem-b.com
Indium-Catalyzed Synthesis: A mild and efficient method for synthesizing sulfonamides involves the use of a catalytic amount of indium metal. researchgate.netorganic-chemistry.org This approach is notable for its tolerance of less nucleophilic and sterically hindered anilines and its applicability to the synthesis of sulfonic esters. researchgate.netorganic-chemistry.org
Stereospecific Synthesis of Chiral Sulfonamide Analogues
The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. For this compound analogues, the introduction of chirality can significantly influence their biological activity. Stereospecific synthesis, the formation of a specific stereoisomer, is therefore a critical area of research. Methodologies often rely on the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of a reaction.
One prominent strategy involves the use of the privileged chiral indane scaffold itself to direct the synthesis. acs.orgnih.gov Indane-based chiral amino aryl chalcogenide catalysts, for example, have been developed for asymmetric electrophilic reactions. acs.orgnih.gov These catalysts are readily prepared and can be modified to provide the necessary steric and electronic environment to achieve high enantioselectivity in reactions such as the CF3S-aminocyclization of olefinic sulfonamides. acs.orgnih.gov
Another approach focuses on the stereospecific synthesis of α-C-chiral sulfonamides. A notable method involves the conversion of heterocyclic thioethers and sulfones into α-chiral sulfinates. organic-chemistry.org These sulfinates can then be treated with hydroxylamine (B1172632) sulfonate in an aqueous solution to yield α-C-chiral primary sulfonamides with retention of stereochemical purity. organic-chemistry.org This process is advantageous as it is scalable and avoids some of the limitations of earlier methods. organic-chemistry.org The starting optically pure thioethers are oxidized to pyrimidinyl sulfones, which are then cleaved to form the sulfinates that are subsequently amidated to the desired sulfonamides. organic-chemistry.org
The use of chiral auxiliaries is a classic and effective method for stereospecific synthesis. For instance, chiral auxiliaries derived from amino acids have been employed in asymmetric aldol (B89426) reactions to produce products with high syn-diastereoselectivity. purdue.edu A phenylalaninol-derived auxiliary, for example, has been shown to yield aldol products with a diastereomeric ratio of 98:2. purdue.edu Similarly, the Ellman's reagent has been utilized in the asymmetric synthesis of N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives to induce asymmetry during reduction, although this can require low-temperature conditions. google.com
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral molecules. For example, a primary amine-based catalyst, Ts-DPEN, which contains an amino sulfonamide moiety, has been found to be an efficient bifunctional organocatalyst for the asymmetric Michael addition of 1,3-dicarbonyl indane compounds to nitrostyrenes. mdpi.com This reaction produces highly functionalized Michael adducts with quaternary stereocenters in good enantioselectivities. mdpi.com
The following tables summarize some of the key findings in the stereospecific synthesis of chiral sulfonamide analogues and related structures.
Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Indane Compound to Nitrostyrenes mdpi.com Reaction Conditions: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate and various nitrostyrenes catalyzed by Ts-DPEN.
| Entry | Nitrostyrene Substituent | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) (major isomer) |
|---|---|---|---|
| 1 | 4-Cl | 80:20 | 92:8 |
| 2 | 4-Br | 81:19 | 91:9 |
| 3 | 2-Cl | 75:25 | 88:12 |
Table 2: Enantioselective Sulfinylation of Alcohols nih.gov Reaction Conditions: Various alcohols with phenyl sulfinates catalyzed by pentanidium.
| Entry | Alcohol | Sulfinate Ester Product | Yield (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|---|
| 1 | Zidovudine intermediate | Nucleoside sulfinate ester 36 | 75 | 95 |
| 2 | Sofosbuvir intermediate | Nucleoside sulfinate ester 37 | 82 | 96 |
| 3 | Remdesivir intermediate | Nucleoside sulfinate ester 38 | 68 | 94 |
Pharmacological Profiles and Biological Activities
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. The inhibition of these enzymes has therapeutic applications in various conditions. Indane-5-sulfonamide belongs to the class of sulfonamide inhibitors, which are among the most potent and widely studied CA inhibitors.
Mechanism of CA Inhibition by this compound
The inhibitory action of this compound on carbonic anhydrase is primarily attributed to the interaction of its sulfonamide moiety with the enzyme's active site.
The active site of human carbonic anhydrases contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. Sulfonamides, including this compound, exert their inhibitory effect by coordinating with this zinc ion. The sulfonamide group (-SO₂NH₂) of the inhibitor binds to the zinc ion in its deprotonated, anionic form (-SO₂NH⁻) mdpi.com. This coordination occurs in a tetrahedral geometry, displacing the zinc-bound water molecule or hydroxide ion that is crucial for the catalytic cycle mdpi.com.
X-ray crystallographic studies of this compound in complex with human carbonic anhydrase II (hCA II), identified by the Protein Data Bank (PDB) entry 2QOA, provide a detailed view of this interaction nih.gov. The nitrogen atom of the sulfonamide group directly binds to the zinc ion. Additionally, the oxygen atoms of the sulfonamide group form hydrogen bonds with the side chain of the active site residue Thr199, further stabilizing the enzyme-inhibitor complex mdpi.com.
The binding of the deprotonated sulfonamide group to the zinc ion mimics the binding of the natural substrate, bicarbonate (HCO₃⁻), during the catalytic process. The tetrahedral arrangement of the sulfonamide nitrogen and oxygens around the zinc ion resembles the transition state of the CO₂ hydration reaction nih.gov. This structural and electronic similarity allows the sulfonamide inhibitor to occupy the active site with high affinity, effectively blocking the access of the natural substrate and inhibiting the enzyme's function.
Inhibition Profiles Against Human CA Isoforms (hCA I, hCA II, hCA IX, hCA XII)
There are several isoforms of human carbonic anhydrase, and the inhibitory potency and selectivity of a compound against these isoforms are critical determinants of its potential therapeutic utility. The cytosolic isoforms hCA I and hCA II are widespread, while hCA IX and hCA XII are tumor-associated and are considered important targets in cancer therapy.
Generally, sulfonamides exhibit varying degrees of affinity for different CA isoforms. For instance, hCA II is typically inhibited with high potency by many sulfonamides, while inhibition of hCA I is often weaker mdpi.com. The tumor-associated isoforms, hCA IX and hCA XII, also show distinct inhibition profiles that can be exploited for the development of selective inhibitors nih.govnih.gov.
The following table presents the inhibition data for 1-aminothis compound, a close derivative of this compound, against the four human carbonic anhydrase isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| 1-aminothis compound | 9840 | 94 | 45 | 4.5 |
Note: The data presented is for 1-aminothis compound, a structurally similar analog of this compound, as reported in a study on indoline-5-sulfonamide (B1311495) analogs mdpi.com.
Structural modifications to the this compound scaffold can significantly impact its affinity and selectivity for different CA isoforms. The introduction of various substituents on the indane ring system allows for the fine-tuning of the inhibitor's properties nih.gov.
For example, the addition of an amino group at the 1-position of the indane ring, as seen in 1-aminothis compound, results in potent inhibition of hCA XII and hCA IX, with progressively weaker inhibition of hCA II and hCA I mdpi.com. This suggests that the indane moiety interacts with residues in the active site cleft, and modifications to this part of the molecule can enhance or diminish binding to specific isoforms.
The following table summarizes the structure-activity relationships observed with modifications to the this compound scaffold.
| Modification | Effect on CA Isoform Affinity |
|---|---|
| Addition of 1-amino group | Potent inhibition of hCA XII and hCA IX. |
| Replacement of indane with indoline (B122111) scaffold | Can increase activity against cytosolic CA I and CA II. |
| Introduction of bulky substituents | Can alter the binding mode and influence selectivity for different CA isoforms. |
| Acylation of the indoline nitrogen | The nature of the acyl group significantly affects affinity for CA IX and CA XII. |
Therapeutic Implications of CA Inhibition
The tumor microenvironment is often characterized by hypoxia, which leads to the overexpression of human carbonic anhydrase (CA) isoforms IX and XII. mdpi.com These membrane-bound metalloenzymes play a crucial role in cancer cell proliferation, invasion, and metastasis by regulating extracellular pH. unifi.it They catalyze the hydration of carbon dioxide to bicarbonate and a proton, contributing to the acidification of the extracellular space in tumors. mdpi.comunifi.it This acidic environment promotes tumor progression and resistance to therapy. mdpi.com
Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). plos.org Derivatives of this compound, specifically 1-acylated indoline-5-sulfonamides, have demonstrated potent inhibitory activity against the tumor-associated isoforms CA IX and CA XII. mdpi.com The primary sulfonamide group is key to this inhibition, as it binds to the zinc ion within the enzyme's active site. nih.gov By inhibiting CA IX and CA XII, these compounds can disrupt the pH regulation in the tumor microenvironment, representing a significant therapeutic strategy. plos.orgnih.gov
Research has shown that specific indoline-5-sulfonamide analogs can inhibit CA IX and CA XII with impressive potency. For instance, the 3-chlorobenzoyl derivative, compound 4f , was identified as a potent inhibitor of both isoforms. mdpi.com Furthermore, some of these compounds have been shown to suppress the expression of CA IX under hypoxic conditions in cancer cell lines and to help reverse chemoresistance to drugs like doxorubicin (B1662922). mdpi.com This suggests their potential use as adjuvant agents to overcome multidrug resistance (MDR) in cancer treatment. mdpi.com
Table 1: Inhibitory Activity of Selected 1-Acylated Indoline-5-sulfonamides Against Carbonic Anhydrase Isoforms
| Compound | Target CA Isoform | Inhibition Constant (Kᵢ) |
|---|---|---|
| 4f (3-chlorobenzoyl derivative) | CA IX | Potent Inhibitor |
| 4f (3-chlorobenzoyl derivative) | CA XII | Potent Inhibitor |
| General 1-Acylated Indoline-5-sulfonamides | CA IX | Kᵢ values up to 132.8 nM mdpi.com |
| General 1-Acylated Indoline-5-sulfonamides | CA XII | Kᵢ values up to 41.3 nM mdpi.com |
Data sourced from studies on indoline-5-sulfonamide analogs. mdpi.com
Carbonic anhydrases are vital enzymes involved in the reversible hydration of carbon dioxide to bicarbonate and protons, a fundamental reaction for maintaining acid-base balance in the human body. nih.govnih.gov This catalytic activity is crucial for pH homeostasis and the transport of CO₂ and bicarbonate ions between tissues, which impacts various physiological processes, including fluid secretion. nih.gov For example, CA II, an isoform present in the ciliary body of the eye, facilitates the formation of bicarbonate, which contributes to aqueous humor production and intraocular pressure. nih.gov
Sulfonamide-based inhibitors, by blocking the action of carbonic anhydrases, interfere with these processes. The inhibition of CAs can lead to a decrease in proton and bicarbonate formation, thus altering pH levels and affecting fluid transport across membranes. nih.gov This mechanism is the basis for the clinical use of certain sulfonamide CA inhibitors in conditions like glaucoma, where reducing fluid secretion in the eye is the therapeutic goal. nih.govdrugs.com
Antimicrobial Activity
The antimicrobial action of sulfonamides stems from their ability to disrupt a crucial metabolic pathway in bacteria: the synthesis of folic acid. drugs.comclevelandclinic.org Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. drugs.compatsnap.com Folic acid is essential for the production of nucleotides, the building blocks of DNA and RNA, making it vital for bacterial growth and replication. patsnap.com
Sulfonamides, including this compound derivatives, act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in this pathway. patsnap.comnih.govresearchgate.net Their chemical structure is remarkably similar to that of para-aminobenzoic acid (PABA), the natural substrate for DHPS. patsnap.comresearchgate.net Due to this structural mimicry, sulfonamides bind to the active site of the DHPS enzyme, preventing PABA from binding and thereby halting the synthesis of dihydropteroate, a precursor to folic acid. patsnap.comnih.gov This selective inhibition effectively starves the bacteria of necessary folate, leading to a bacteriostatic effect—inhibiting their reproduction. drugs.compatsnap.com
Sulfonamide derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.gov Studies have shown their effectiveness against various pathogenic bacterial and fungal strains. nih.govnih.gov The antimicrobial reach of these compounds often includes both Gram-positive and Gram-negative bacteria. nih.govnih.gov
For example, various sulfonamide-derived compounds have been successfully screened for in-vitro antibacterial activity against species such as Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Shigella flexneri (Gram-negative), and Bacillus subtilis, Staphylococcus aureus (Gram-positive). nih.govnih.gov In addition to their antibacterial properties, many sulfonamides also exhibit significant antifungal activity against a range of fungal strains. nih.gov These include Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, and Fusarium solani. nih.govnih.gov
Table 2: Examples of Microbial Strains Susceptible to Sulfonamide Derivatives
| Type | Microbial Strain |
|---|---|
| Gram-Negative Bacteria | Escherichia coli nih.govnih.gov |
| Pseudomonas aeruginosa nih.govnih.gov | |
| Salmonella typhi nih.govnih.gov | |
| Shigella flexneri nih.govnih.gov | |
| Gram-Positive Bacteria | Bacillus subtilis nih.govnih.gov |
| Staphylococcus aureus nih.govnih.gov | |
| Fungal Strains | Trichophyton longifusus nih.govnih.gov |
| Candida albicans nih.govnih.gov | |
| Aspergillus flavus nih.govnih.gov | |
| Microsporum canis nih.govnih.gov | |
| Fusarium solani nih.govnih.gov |
The rise of antimicrobial resistance (AMR) is a significant global health challenge, compromising the effectiveness of many conventional antibiotics. nih.gov Sulfonamides have a long history in antibacterial therapy, but their utility has been challenged by the emergence of resistant strains. clevelandclinic.orgnih.gov Bacterial resistance to sulfonamides can occur through mutations in the target enzyme (DHPS) or via the acquisition of resistance genes that code for sulfa-insensitive DHPS enzymes. nih.gov
Despite these challenges, sulfonamides and their derivatives continue to be relevant in combating certain drug-resistant infections. mdpi.com For instance, the combination of a sulfonamide with trimethoprim (which inhibits a subsequent step in the folic acid pathway) can be effective against some resistant bacterial strains. patsnap.comidsociety.org Furthermore, researchers are exploring novel strategies to overcome resistance. One innovative approach involves targeting different bacterial enzymes that are critical for survival, such as bacterial carbonic anhydrases. mdpi.com Targeting these alternative pathways could offer a new strategy to weaken multidrug-resistant pathogens like Acinetobacter baumannii, potentially avoiding cross-resistance with conventional antibiotics. mdpi.com
Anticancer Properties
This compound has been identified as a sulfonamide drug with demonstrated capabilities to inhibit the growth of cancer cells both in laboratory settings and in living organisms. biosynth.com The broader class of sulfonamides is recognized in medicinal chemistry for its potential to inhibit cancer cell development, trigger apoptosis, and interfere with the cell cycle. mdpi.com
Antiproliferative Activity in Cancer Cell Lines (e.g., MCF7, A431)
Research into derivatives of this compound has provided specific insights into its antiproliferative effects. Studies on a series of indoline-5-sulfonamide analogs, which are structurally related to this compound, have shown activity against the MCF7 breast cancer cell line. nih.govmdpi.com One potent analog, referred to as compound 4f in studies, was found to suppress the growth of MCF7 cells with an IC50 value of 12.9 µM under hypoxic conditions. nih.govmdpi.comnih.gov Another indoline analog, 4e, demonstrated superior antiproliferative activity against the MCF7 cell line when compared to its parent indane analog. nih.govmdpi.com
While testing on A431 skin cancer cells, which have high expression of Carbonic Anhydrase IX (CA IX), did not show high antiproliferative activity for the chosen indoline-5-sulfonamides, further analysis revealed other mechanisms of action. nih.govmdpi.com
| Compound Derivative | Cell Line | Condition | Activity (IC50) |
| Indoline-5-sulfonamide 4f | MCF7 | Hypoxia | 12.9 µM |
| Indoline-5-sulfonamide 4e | MCF7 | Normoxia & Hypoxia | Outperforms parent indane analog |
| Indoline-5-sulfonamides | A431 | Not specified | Low antiproliferative activity |
Inhibition of Cancer Cell Growth in vitro and in vivo
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. biosynth.com The in vivo efficacy of sulfonamide-based anticancer agents is often evaluated in xenograft models, where human cancer cells are implanted into immunodeficient mice. plos.org Systemic treatment with the test compound allows researchers to observe the inhibition of tumor growth over time in a living organism. plos.org For instance, studies on other novel synthetic sulfonamides have demonstrated a dose-dependent decrease in pancreatic xenograft tumor growth. plos.org
Modulation and Suppression of Hypoxia-Induced CA IX Expression
This compound is classified as a carbonic anhydrase inhibitor. wikipedia.org Carbonic anhydrase IX (CA IX) is an enzyme that is strongly overexpressed in hypoxic (low oxygen) tumors and is linked to the acidification of the tumor microenvironment, which promotes cancer progression. nih.govnih.gov
Research on analogs of this compound has shown direct effects on CA IX. Immunoblotting has revealed that the lead compound 4f, an indoline-5-sulfonamide, not only inhibits the activity of CA IX but also partially suppresses its expression under hypoxic conditions in A431 skin cancer cells. nih.govmdpi.comnih.gov This dual action of inhibiting the enzyme and reducing its presence highlights a key mechanism for its anticancer potential. The targeted inhibition of CA IX in hypoxic cells can help reverse the acidification mediated by the enzyme. nih.gov
Reversal of Chemoresistance, including P-glycoprotein Overexpression
Multidrug resistance (MDR) is a major obstacle in cancer therapy, and it is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapy drugs from cancer cells. nih.govscispace.com Certain molecules can reverse this resistance.
Studies have shown that specific indoline-5-sulfonamide derivatives of the this compound scaffold can counteract chemoresistance. The analogs known as 4e and 4f were found to reverse resistance to the chemotherapy drug doxorubicin in K562/4 cells that overexpress P-glycoprotein. nih.govmdpi.comnih.gov This suggests that these compounds can interfere with the function of P-gp, potentially increasing the intracellular concentration and efficacy of conventional anticancer drugs. nih.govmdpi.comnih.gov
| Compound Derivative | Cancer Cell Line | Resistance Mechanism | Activity |
| Indoline-5-sulfonamide 4e | K562/4 | P-glycoprotein (P-gp) overexpression | Reverses chemoresistance to Doxorubicin |
| Indoline-5-sulfonamide 4f | K562/4 | P-glycoprotein (P-gp) overexpression | Reverses chemoresistance to Doxorubicin |
Potential as an Adjuvant Therapy in Cancer Treatment
Based on its biological activities, this compound may be considered for use as an adjuvant therapy in cancer treatment. biosynth.com Adjuvant therapies are treatments given in addition to the primary therapy to enhance its effectiveness. The ability of its derivatives to reverse chemoresistance and inhibit mechanisms that help cancer cells survive in the harsh tumor microenvironment, such as CA IX activity, points to its potential to be used alongside conventional treatments to improve outcomes. nih.gov The development of agents that can chemosensitize tumors to standard drugs is a significant area of cancer research. maastrichtuniversity.nl
Anti-diabetic Properties
In addition to its anticancer profile, this compound is described as an anti-diabetic agent. biosynth.com Its mechanism is reported to be the inhibition of glucose uptake by inhibiting glycolysis. biosynth.com The sulfonamide structure is a key feature in a novel class of anti-diabetic drugs that act as Dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used for treating type 2 diabetes mellitus. rsc.org Research into other novel sulfonamide derivatives has shown they can produce a dose-dependent decrease in blood glucose levels and improve insulin levels in animal models of diabetes. rsc.org
Mechanisms of Glucose Regulation
While direct studies on this compound's effect on glucose regulation are not extensively documented, its activity as a carbonic anhydrase (CA) inhibitor provides a basis for its potential role in glucose metabolism. wikipedia.orgnih.gov Carbonic anhydrases are enzymes involved in various physiological processes, including acid-base balance and, as emerging research suggests, metabolic pathways.
Inhibition of carbonic anhydrase has been linked to reduced levels of circulating blood glucose. researchgate.net The mechanism may involve the suppression of hepatic gluconeogenesis, the process by which the liver generates glucose. openaccessjournals.com Studies have shown that inhibiting CA can lead to a decrease in hepatic glucose production. openaccessjournals.com For instance, the widely used antidiabetic medication metformin has been found to reduce carbonic anhydrase activity, which may contribute to its glucose-lowering effect. researchgate.net Therefore, as a carbonic anhydrase inhibitor, this compound could theoretically influence glucose homeostasis through similar pathways, although specific research is required to confirm this hypothesis.
Inhibition of Glucose Uptake via Glycolysis Pathways
The potential for sulfonamide derivatives to interact with the glycolysis pathway has been explored through computational studies. An in silico screening of various sulfonamide derivatives against key glycolytic enzymes revealed that different compounds interact with these enzymes with varying binding affinities. researchgate.netconsensus.app This suggests that the sulfonamide functional group, a key feature of this compound, could be a starting point for designing specific inhibitors of glycolytic enzymes. researchgate.netconsensus.app Such inhibition would be relevant in conditions characterized by altered glucose metabolism. However, the direct effects of this compound on specific enzymes in the glycolysis pathway have not been empirically determined.
Neurological and Neurodegenerative Research
The indane and sulfonamide moieties are present in numerous compounds investigated for neurological and neurodegenerative conditions. The rigid structure of the indane nucleus makes it an attractive scaffold for designing molecules that can interact with specific neural targets. eburon-organics.com
Modulation of Neurotransmitter Activity (e.g., relevance for Parkinson's Disease)
The sulfonamide chemical structure is a component of various compounds investigated for neuroprotective effects relevant to Parkinson's disease. In preclinical models, certain bis-sulfonamide derivatives have demonstrated the ability to protect neuronal cells from toxins used to mimic Parkinson's disease. consensus.app These compounds were shown to restore cell viability, protect mitochondrial function, and reduce intracellular oxidative stress in a human neuroblastoma cell line. consensus.app
Furthermore, novel arylpiperazine-sulphonamides have shown neuroprotective properties in in vitro models of Parkinson's disease that involve mitochondrial dysfunction and impaired protein clearance, two key pathological features of the condition. Another compound with a distinct mechanism, Safinamide, which is used in Parkinson's treatment, modulates the release of the neurotransmitter glutamate by blocking voltage-dependent sodium channels. eburon-organics.com This highlights the potential for molecules containing a sulfonamide group to interact with neurotransmitter systems, although the specific actions of this compound itself on these systems have not been fully characterized.
Serotonin Receptor Antagonism (e.g., 5-HT6 receptor)
Derivatives of this compound have been identified as potent antagonists of the serotonin 5-HT6 receptor. This receptor is primarily located in brain regions associated with learning and memory, making it a significant target for cognitive disorders. Structural modifications to the indane-sulfonamide scaffold have led to the development of compounds with high binding affinity for the 5-HT6 receptor, with some exhibiting values in the nanomolar range. wikipedia.orgnih.gov
For example, the replacement of a flexible side chain on an indenylsulfonamide agonist with a rigid guanylhydrazone moiety resulted in a series of indanylguanylhydrazone sulfonamides that act as potent 5-HT6 receptor antagonists. wikipedia.orgnih.gov
5-HT6 Receptor Antagonist Activity of Indanylguanylhydrazone Sulfonamides
| Compound Type | Binding Affinity (Ki) | Functional Activity (IC50) | Response |
|---|---|---|---|
| Indanylguanylhydrazones | ≥ 1.2 nM | ≥ 47 nM | Antagonist |
This potent antagonism suggests that the indane-sulfonamide scaffold is a promising template for the development of novel therapeutics targeting the 5-HT6 receptor for conditions like Alzheimer's disease and schizophrenia. wikipedia.org
Assessment of Anticonvulsant Activity and Limitations
Sulfonamides incorporating indane moieties have been specifically designed and evaluated as anticonvulsant agents. drugbank.com The anticonvulsant properties of sulfonamides are often linked to their ability to inhibit carbonic anhydrase enzymes in the brain. mdpi.com Several CA isozymes are expressed in the brain, and their inhibition is a known mechanism for anticonvulsant action. mdpi.com
While this mechanism has been established for decades, a significant limitation is that the relationship between CA inhibition and seizure control is not always direct. mdpi.com Furthermore, many existing antiepileptic drugs are unable to control seizures in all patients, necessitating the development of new compounds with different pharmacological profiles. mdpi.com While the indane-sulfonamide structure is a recognized starting point for designing such agents, broad-spectrum activity against different seizure types is a key challenge, and neurotoxicity remains a concern for many anticonvulsant compounds. openaccesspub.org
Neuroprotective Applications of Indane Derivatives
The indane structure is considered a valuable scaffold for developing neuroprotective molecules. eburon-organics.com Indane analogues are key components of established pharmaceuticals like Donepezil, which is used in the treatment of Alzheimer's disease. eburon-organics.com Research has demonstrated that various sulfonamide derivatives possess neuroprotective properties, including antioxidant and anti-inflammatory effects.
Studies on sulfonamide-based compounds have shown they can protect against neuronal death in cellular models of Parkinson's disease by enhancing the activity of NAD-dependent deacetylase sirtuin-1 (SIRT1), a protein involved in cellular stress resistance and longevity. consensus.app Thiazole sulfonamides have also been highlighted as potential candidates for Parkinson's disease therapy due to their neuroprotective capabilities via SIRT1 activation. iomcworld.com These findings underscore the potential of the broader class of indane and sulfonamide derivatives in developing treatments for a range of neurodegenerative disorders. nih.gov
Other Investigated Biological Activities
While the primary pharmacological activities of this compound and its derivatives are centered on specific targets, researchers have explored a broader range of biological effects. This section details these additional investigated activities, providing insights into the compound's potential multifaceted interactions within biological systems.
Anti-inflammatory Properties
Antiallergic Potential
The potential for sulfonamide-containing compounds to elicit allergic reactions is a well-documented aspect of their clinical profile. Conversely, research into the antiallergic potential of specific sulfonamides is an area of interest. At present, there is a lack of specific studies in the scientific literature that investigate the antiallergic potential of this compound.
Antiviral Properties
Sulfonamides represent an important class of drugs with a broad spectrum of pharmacological activities, including antiviral effects. nih.gov A number of structurally novel sulfonamide derivatives have demonstrated significant antiviral activity in both in vitro and in vivo studies. nih.gov The mechanisms of antiviral action for sulfonamides are varied and can include the inhibition of viral proteases and reverse transcriptase. nih.gov Despite the known antiviral potential of the broader sulfonamide class, specific research and data on the antiviral properties of this compound are not extensively documented in the available scientific literature.
Analgesic Effects
The investigation of novel analgesic agents is a cornerstone of pain management research. While some sulfonamide derivatives have been explored for their potential analgesic effects, there is a lack of specific scientific studies and data concerning the analgesic properties of this compound.
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overactivity is implicated in various pathological processes, making them a target for therapeutic intervention. The sulfonamide moiety is a key feature in a number of compounds designed as MMP inhibitors. nih.gov However, a review of the scientific literature did not yield specific inhibitory data, such as IC50 or Ki values, for this compound against various MMPs, including MMP-1, MMP-2, MMP-9, and MMP-13.
Angiotensin II Type 2 (AT2) Receptor Affinity
The Angiotensin II Type 2 (AT2) receptor is a component of the renin-angiotensin system and is involved in regulating blood pressure and cellular growth. Research has been conducted on the affinity of various indane derivatives for the AT2 receptor.
In one study, a series of bioactive indane derivatives were synthesized by rigidifying the isobutyl side chain of compounds structurally related to the selective AT2 receptor agonist C21. nih.gov These enantiomeric pairs of indane derivatives were evaluated for their binding affinity to the AT2 receptor. The results indicated that these compounds bind to the AT2 receptor with affinities ranging from moderate to high. nih.govnih.gov
Specifically, the enantiomers with a positive optical rotation generally demonstrated a higher affinity for the receptor. nih.gov The binding affinities, expressed as K_i values, for several of these indane derivatives are presented in the table below.
| Compound | K_i (nM) |
|---|---|
| 7a | 54 |
| 7b | 7.0 |
| 8a | 223 |
| 8b | 6.2 |
| 9a | 105 |
| 9b | 5.0 |
| 10a | 2.2 |
| 10b | 66 |
Insecticidal Activity of Specific Indane Derivatives
Recent research has explored the incorporation of the indane moiety into existing insecticide scaffolds to develop novel pest control agents. One area of focus has been the modification of anthranilic diamide insecticides, such as chlorantraniliprole. A study investigating new chlorantraniliprole derivatives containing indane groups revealed promising insecticidal activity against Mythimna separata (oriental armyworm) mdpi.com.
The structure-activity relationship (SAR) analysis from this research indicated that the presence and configuration of the indane group significantly influenced the compound's effectiveness. Notably, derivatives with the indane moiety in the R-configuration demonstrated higher insecticidal activity mdpi.com. For instance, compound 8q , an indane-containing derivative, exhibited 80% insecticidal activity against M. separata at a concentration of 0.8 mg/L, which was slightly superior to the commercial insecticide chlorantraniliprole under the same conditions. Another derivative, compound 8i , also showed significant activity mdpi.com. These findings suggest that indane derivatives could serve as valuable lead compounds for the creation of new, effective insecticides mdpi.com.
Table 1: Insecticidal Activity of Indane-Containing Chlorantraniliprole Derivatives against M. separata
| Compound | Concentration (mg/L) | Insecticidal Activity (%) |
|---|---|---|
| 8q | 0.8 | 80 |
| 8i | 0.8 | 60 |
| Chlorantraniliprole | 0.8 | <80 |
Structure Activity Relationship Sar and Structure Binding Relationship Sbr Studies
Influence of Indane Ring Orientation on Enzyme Active Site Binding
The orientation of the indane ring within the active site of an enzyme is a critical determinant of its inhibitory action. X-ray crystallography studies of indane-5-sulfonamide and its derivatives in complex with human carbonic anhydrase II (hCA II) have provided significant insights into these binding modes. nih.gov
Structural analysis shows that while this compound and indane-2-valproylamido-5-sulfonamide have similar chemical structures, the arrangement of their indane rings within the enzyme's active site differs significantly. nih.gov This suggests that the introduction of substituents on the indane ring can alter the inhibitor's binding mode while maintaining good inhibitory properties. nih.gov For instance, in donepezil-tacrine hybrids, the indanone or indane ring demonstrates a significant π-π stacking interaction with the indole (B1671886) ring of Trp279 at the peripheral anionic site (PAS) of acetylcholinesterase (AChE). researchgate.net
Modeling studies comparing this compound with its indoline-based analog in the active site of carbonic anhydrase IX (CA IX) show a similar orientation for both core structures. nih.gov Both compounds interact with the Zn2+ ion via their sulfonamide group and form hydrogen bonds with the amino acid residue Thr199. nih.gov However, the substituent on the indoline (B122111) ring can form new interactions, such as a hydrogen bond with Gln92, highlighting how modifications influence binding orientation and affinity. nih.gov
Effects of Substituent Introduction on Pharmacological Potency and Selectivity
The introduction of various substituents onto the this compound scaffold has been a key strategy for modulating pharmacological potency and selectivity, particularly towards different carbonic anhydrase isoforms. researchgate.netnih.gov The sulfonamide moiety itself is a crucial pharmacophore, which typically binds to the zinc ion within the CA active site in its deprotonated form. researchgate.net
Studies on a series of indanesulfonamides have shown that introducing moieties like acetamido, 4-chloro-benzoyl, valproyl, and pentafluorobenzoyl can lead to potent inhibitors of the hCA I isoform, with inhibition constants (Kᵢ) in the nanomolar range. ajrconline.org The introduction of bulky tail moieties on the indane-sulfonamide scaffold is considered a powerful strategy to achieve diverse inhibition profiles and selectivity for various CA isoforms. nih.gov
When the indane scaffold was modified to an indoline, a series of 1-acylated indoline-5-sulfonamides demonstrated inhibitory activity against the tumor-associated CA IX and CA XII. nih.govmdpi.com For example, a 3-chlorobenzoyl derivative was identified as one of the most potent compounds against both CA IX and CA XII. nih.gov Specifically, 3-chlorophenyl, thiophene, and cyclopentyl derivatives are among the most potent inhibitors of CA IX. nih.govmdpi.com The introduction of an acyl group generally leads to a clear gain of activity against CA XII compared to less polar alkyl fragments. nih.gov
Table 1: Inhibition Constants (Kᵢ) of Indoline-5-sulfonamide (B1311495) Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms
Data sourced from a study on indoline-5-sulfonamides. researchgate.netnih.gov
Correlation between Structural Modifications and Antiproliferative Efficacy
Structural modifications to the this compound core have been directly linked to changes in antiproliferative activity. While 1-aminothis compound has a limited antiproliferative effect on tumor cells, derivatives with modified scaffolds show improved potency. researchgate.netnih.gov
A key modification involves scaffold hopping from the 1-aminoindane core to an indoline fragment. nih.gov This change, combined with varying the hydrophobic tail, has been explored to create new inhibitors of CA IX with enhanced antiproliferative properties. nih.gov A series of synthesized indoline-5-sulfonamides demonstrated a moderate antiproliferative effect against the MCF-7 breast cancer cell line. nih.govmdpi.com Notably, these compounds often retain their activity under hypoxic conditions, which is a common cause of resistance to many current antitumor agents. nih.govmdpi.com
Comparing the antiproliferative activity of an indoline analog to the original indane analog showed a clear improvement in efficacy for the indoline derivative against the MCF-7 cell line. nih.gov For instance, the indoline derivative 4f, a potent inhibitor of CA IX and CA XII, inhibits the growth of MCF-7 cells with an IC₅₀ value of 12.9 µM under hypoxic conditions and can also suppress the expression of CA IX in A431 skin cancer cells. nih.govnih.gov
Table 2: Antiproliferative Activity (IC₅₀, µM) of Indane and Indoline-5-sulfonamide Derivatives on MCF-7 Cancer Cell Line
Data sourced from a study on the antiproliferative activity of indoline-5-sulfonamides. nih.govmdpi.com
Analysis of Scaffold Modifications and Resulting Biological Outcomes
Modifying the central scaffold of this compound is a strategic approach to discover novel compounds with improved biological activities. nih.gov This technique, known as scaffold hopping, allows for the exploration of new structure-activity relationships. nih.gov
One significant example is the modification of the 1-aminoindane scaffold to an indoline core. nih.gov This was done to build upon the known selectivity of 1-aminothis compound for CA IX and the recognized antiproliferative effects of indoline derivatives. nih.gov The resulting 1-acylindoline-5-sulfonamides showed potent inhibitory activity against tumor-associated CA IX and CA XII. nih.gov The rationale behind this modification is that while the sulfonamide group ensures binding to the zinc ion in the enzyme's active site, the lipophilic fragment (the modified scaffold) is responsible for interactions with the hydrophobic side of the enzyme, influencing potency and selectivity. nih.gov
Another approach involves the rigidification of flexible side chains in related structures to create indane derivatives. nih.gov For example, rigidifying the isobutyl side chain of certain AT₂ receptor ligands produced bioactive indane derivatives with high affinity. nih.gov This demonstrates that constraining the conformation of a molecule can lead to significant changes in biological properties, sometimes converting a compound from an agonist to an antagonist. nih.gov
Furthermore, research has extended to other related scaffolds, such as isatin-5-sulfonamides, which have also been investigated as carbonic anhydrase inhibitors with the potential to suppress tumor cell growth. researchgate.net The versatility of the indane scaffold and its related structures makes it a privileged framework in the design of new therapeutic agents. oup.com
Computational Chemistry and Molecular Modeling
Molecular Docking Studies with Target Enzyme Active Sites (e.g., CA IX)
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of indane-5-sulfonamide, docking studies have been crucial for elucidating its interaction with the active sites of target enzymes, particularly the tumor-associated carbonic anhydrase IX (CA IX).
Research involving the docking of this compound into the active site of CA IX reveals a consistent binding pattern. nih.govunica.it The sulfonamide group is key to its inhibitory action, with the nitrogen atom coordinating directly to the catalytic Zn²⁺ ion within the enzyme's active site. nih.govunica.it This primary interaction is further stabilized by a network of hydrogen bonds. Specifically, the sulfonamide moiety forms identical hydrogen bonds with the residue Threonine 199 (Thr199). nih.govunica.it
Beyond these direct interactions, the indane core itself plays a significant role. It establishes arene-H interactions with the side chain of Leu198, contributing to the ligand's stability and orientation within the active site. nih.govunica.it Comparative docking studies, for instance between this compound and its analog indoline-5-sulfonamide (B1311495), have shown that while both can adopt a similar orientation, even minor structural changes can influence the precise positioning of the hydrophobic core. nih.govunica.it The introduction of bulky substituents onto the indane ring can alter the binding mode significantly while often retaining potent inhibitory activity. researchgate.netresearchgate.net This highlights the utility of docking in predicting how structural modifications may impact target engagement. researchgate.netresearchgate.net
| Interaction Type | This compound Moiety | CA IX Active Site Residue/Component | Reference |
|---|---|---|---|
| Ionic Interaction | Sulfonamidate Anion | Zn²⁺ Ion | nih.gov, unica.it |
| Hydrogen Bond | Sulfonamide Group | Thr199 | nih.gov, unica.it |
| Arene-H Interaction | Indane Ring | Leu198 | nih.gov, unica.it |
Homology Modeling for Prediction of Target Protein Structures
While X-ray crystallography provides high-resolution data on protein structures, it is not always feasible to obtain crystals for every target enzyme. Homology modeling offers a powerful alternative by constructing an atomic-resolution model of a target protein using its amino acid sequence and a known experimental three-dimensional structure of a homologous protein as a template. cnr.it
In the field of carbonic anhydrase inhibitor research, homology modeling has been employed to study isoforms for which crystal structures are not yet available. For instance, a homology model of CA IX was constructed and used for virtual screening and docking studies to identify novel inhibitors. researchgate.net This approach allows researchers to proceed with structure-based drug design even in the absence of an experimentally determined structure. The generated model of the CA IX active site is then used to dock potential inhibitors, including those based on the this compound scaffold, to predict their binding modes and prioritize them for synthesis and biological evaluation. researchgate.net The accuracy and utility of these models are fundamental for the successful application of subsequent computational techniques like molecular docking. cnr.it
Pharmacophore Modeling for Design of Carbonic Anhydrase Inhibitors
Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query to screen large databases of compounds for molecules that match these features, potentially identifying novel scaffolds for drug development.
In the context of CA inhibitors, a three-dimensional pharmacophore model for CA IX inhibitors has been successfully generated. researchgate.net Such models are typically built based on the structures of known active inhibitors, like this compound and its derivatives. The key features would include a zinc-binding group (the sulfonamide), hydrophobic regions corresponding to the indane ring, and hydrogen bond acceptors/donors. This pharmacophore model was subsequently used to screen the ZINC database, a large collection of commercially available compounds, to find new potential inhibitors. researchgate.net The hits from this virtual screening were then docked into the CA IX active site to refine the selection, demonstrating an integrated computational workflow for discovering new lead compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Related Approaches
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.
QSAR studies have been applied to carbonic anhydrase inhibitors, including those related to the this compound scaffold. researchgate.net These studies help to understand which structural properties are most influential for inhibitory potency. For example, a QSAR model might reveal that specific steric, electronic, or hydrophobic features of the indane ring or its substituents are critical for potent CA IX inhibition. This information is invaluable for rationally designing new derivatives with improved activity or selectivity. researchgate.net The diarylsulfonylurea sulofenur, which undergoes hydrolysis to form this compound, has also been subject to QSAR analysis, highlighting the broad applicability of this method in studying related chemical entities. vdoc.pub
Preclinical Research and in Vivo/in Vitro Investigations
In Vitro Studies on Various Cell Lines (e.g., Cancer Cells, Bacterial Strains)
The in vitro effects of indane-5-sulfonamide and its analogs have been primarily investigated against cancer cell lines, with some research extending to bacterial strains.
Anticancer Activity: this compound has demonstrated the ability to inhibit the growth of cancer cells in vitro. biosynth.com Derivatives of this compound, specifically 1-acylated indoline-5-sulfonamides, have shown inhibitory activity against various cancer cell lines. For instance, a notable derivative, compound 4f , suppresses the growth of the MCF7 breast cancer cell line with an IC50 of 12.9 µM and also partially inhibits the hypoxia-induced expression of Carbonic Anhydrase IX (CA IX) in A431 skin cancer cells. nih.govnih.gov Another analog, 4e , was found to be more effective against the MCF7 cell line than the parent indane compound 3 . nih.gov
Interestingly, when tested against the K562 leukemia cell line, most indoline-5-sulfonamide (B1311495) derivatives showed low activity, with the exception of the perfluoro derivative 4e , which significantly inhibited cell growth at a concentration of 10 µM. nih.gov Studies on other sulfonamide derivatives have also shown potent cytotoxic effects against a range of cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). mdpi.comresearchgate.netnih.gov For example, 2,5-Dichlorothiophene-3-sulfonamide showed a GI50 of 7.13 ± 0.13 µM against MCF-7 cells. nih.gov
| Compound/Derivative | Cell Line | Activity Type | Measured Value (µM) | Reference |
|---|---|---|---|---|
| Indoline-5-sulfonamide 4f | MCF7 (Breast Cancer) | IC50 | 12.9 | nih.govnih.gov |
| Indoline-5-sulfonamide 4e | K562 (Leukemia) | Inhibition | Effective at 10 | nih.gov |
| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 (Breast Cancer) | GI50 | 7.13 ± 0.13 | nih.gov |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical Cancer) | GI50 | 7.2 ± 1.12 | nih.gov |
| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB231 (Breast Cancer) | GI50 | 4.62 ± 0.13 | nih.gov |
Antibacterial Activity: The broader class of sulfonamides, to which this compound belongs, were the first effective chemotherapeutic agents for systemic bacterial infections. uomus.edu.iq They exhibit a wide range of activity against gram-positive and certain gram-negative bacteria such as E. coli, Klebsiella, and Salmonella. uomus.edu.iqnih.gov The antibacterial action stems from their ability to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, which is crucial for folic acid synthesis in bacteria. uomus.edu.iqijpsjournal.com While specific data on this compound is limited, studies on other indane derivatives have confirmed that they possess antibacterial activity. researchgate.net
In Vivo Efficacy Studies in Relevant Animal Models (e.g., Tumor Regression)
Preclinical in vivo studies have provided evidence for the anticancer efficacy of this compound and its derivatives. The parent compound has been shown to inhibit the growth of cancer cells in vivo. biosynth.com
A specific derivative, 1-aminothis compound (compound 3 ), which is a selective inhibitor of CA IX, has been shown to enhance the therapeutic effect of tumor irradiation in vivo. nih.gov Furthermore, SLC-0111, another selective CA IX inhibitor structurally related to sulfonamides, has been demonstrated to reduce tumor and metastasis regression in preclinical models. nih.govmdpi.com In one study, the combination of SLC-0111 with gemcitabine enhanced tumor cell death and increased survival in an in vivo model of highly hypoxic pancreatic ductal adenocarcinoma. nih.govmdpi.com These findings suggest that inhibiting the targets of this compound derivatives can lead to significant antitumor effects in living organisms.
Preclinical Toxicity Assessment and Safety Profiles
The toxicity of sulfonamides as a class has been documented, with potential side effects including digestive tract issues and allergic reactions. nih.gov However, specific preclinical toxicity data for this compound is not extensively detailed in the provided search results.
General procedures for preclinical toxicity assessment of novel sulfonamide derivatives involve single-dose toxicity studies in animal models. nih.gov For example, a study on the novel sulfonamide derivative [18F]SRF101 involved selecting a toxicological limit and using allometric scaling to determine the dose. nih.gov The assessment in that study detected no changes in organ or whole-body weight, food consumption, or in hematologic and clinical chemistry parameters. nih.gov Histopathological examinations also found no lesions or abnormalities. nih.gov Such assessments are crucial to establish the biosafety of a compound before it can be considered for human administration.
Selectivity Studies Across Multiple Biological Targets
Selectivity is a critical aspect of drug development, and studies have focused on the inhibitory profile of this compound derivatives across different biological targets, particularly various isoforms of carbonic anhydrase (CA).
This compound itself is recognized as a carbonic anhydrase inhibitor. wikipedia.org Its derivatives have been specifically designed and evaluated for their selectivity towards cancer-related CA isoforms (CA IX and CA XII) versus the ubiquitous cytosolic isoforms (CA I and CA II), which are considered off-targets for cancer therapy. nih.gov
A key lead compound, 1-aminothis compound (compound 3 ), is a CA IX-selective inhibitor. nih.gov Building on this, a series of 1-acylated indoline-5-sulfonamides were developed and showed potent inhibitory activity against the tumor-associated CA IX and CA XII, with inhibition constant (Kᵢ) values as low as 132.8 nM and 41.3 nM, respectively. nih.govnih.gov
Notably, the derivative 4f demonstrated a decreased affinity for the off-target isoforms CA I and CA II, indicating a favorable selectivity profile. nih.govmdpi.com Other derivatives, such as the 4-chloro (4g ) and 3,4-dichloro (4h ) variants, also showed selectivity over the CA I and CA IX isoforms. nih.govmdpi.com This research highlights the potential to modify the indane-sulfonamide scaffold to achieve high potency and selectivity for cancer-specific targets.
| Compound/Derivative | Target | Activity Type | Measured Value (Kᵢ) | Reference |
|---|---|---|---|---|
| 1-Acylated Indoline-5-Sulfonamides | CA IX | Kᵢ (up to) | 132.8 nM | nih.govnih.gov |
| 1-Acylated Indoline-5-Sulfonamides | CA XII | Kᵢ (up to) | 41.3 nM | nih.govnih.gov |
| Indoline-5-sulfonamide 4f | CA I & CA II | Affinity | Decreased | nih.govmdpi.com |
| Indoline-5-sulfonamide 4g & 4h | CA I & CA IX | Selectivity | Selective over these isoforms | nih.govmdpi.com |
Applications in Drug Discovery and Development
Indane-5-sulfonamide as a Precursor and Scaffold for Novel Drug Candidates
The this compound structure serves as a crucial precursor and scaffold in the design of new drug candidates. wikipedia.orgresearchgate.net Its rigid bicyclic system, composed of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, provides a well-defined three-dimensional framework that can be chemically modified to achieve desired pharmacological properties. drugbank.com This scaffold has been particularly valuable in the development of selective inhibitors for various enzyme targets. mdpi.com
A notable application of the this compound scaffold is in the creation of potent and selective inhibitors of carbonic anhydrase (CA) isoforms. mdpi.com For instance, researchers have used the this compound core to design inhibitors targeting tumor-associated CA isoforms IX and XII. mdpi.com The scaffold allows for the introduction of various substituents that can interact with specific residues in the enzyme's active site, thereby enhancing potency and selectivity. mdpi.com
Furthermore, the concept of "scaffold hopping," where the core of a known active compound is modified, has been applied to this compound. mdpi.com By replacing the indane core with an indoline-5-sulfonamide (B1311495), researchers have developed new series of CA inhibitors with different biological activity profiles. mdpi.com This strategy highlights the versatility of the underlying sulfonamide framework in exploring new chemical space for drug discovery. biosolveit.de The sulfonamide group itself is a key pharmacophore that has been instrumental in the development of drugs for a wide range of diseases. researchgate.netresearchgate.net
Role as a Synthetic Intermediate for the Creation of Complex Molecules
This compound is a valuable synthetic intermediate in the multistep preparation of more complex molecules. smolecule.comnih.gov Its chemical structure allows for a variety of synthetic transformations, making it a versatile building block for medicinal chemists. researchgate.net The sulfonamide group can be synthesized through several methods, including the reaction of amino compounds with sulfonyl chlorides. sci-hub.senih.gov
The indane portion of the molecule can also be modified. For example, the synthesis of 1-acylindoline-5-sulfonamides involves the acylation of indoline-5-sulfonamide, which can be derived from indoline (B122111). nih.gov This demonstrates how the core indane structure can be altered to create libraries of compounds for biological screening. nih.gov The development of efficient synthetic protocols is crucial for producing these complex molecules on a larger scale for further testing and development. sci-hub.senih.gov
The utility of sulfonamides as synthetic building blocks extends beyond CA inhibitors. researchgate.net They are integral components in a wide array of pharmaceuticals with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netajchem-b.com
Rational Drug Design Strategies Based on the Indane-Sulfonamide Scaffold
Rational drug design relies on the understanding of the three-dimensional structure of the biological target to design molecules that will bind to it with high affinity and selectivity. slideshare.net The indane-sulfonamide scaffold has been a focal point for such design strategies, particularly in the development of enzyme inhibitors. mdpi.comnih.gov
The "tail approach" is a prominent strategy in the design of carbonic anhydrase inhibitors (CAIs) that utilizes a central scaffold, such as benzenesulfonamide (B165840), and appends various chemical "tails". acs.orgnih.gov This method aims to target subpockets within the enzyme's active site to enhance isoform selectivity. nih.gov While many studies focus on a p-substituted benzenesulfonamide scaffold, the principles are applicable to other scaffolds like this compound. acs.org
The primary goal of the tail approach is to add functionalities that can interact with amino acid residues located at the middle and outer rim of the CA active site, which differ between isoforms. nih.gov This can lead to inhibitors with improved selectivity for a specific CA isoform, which is crucial for minimizing off-target effects. mdpi.com For example, incorporating aliphatic sulfonic acid tails onto a benzenesulfonamide scaffold has been used to create membrane-impermeant inhibitors that selectively target tumor-associated CAs. mdpi.com
Researchers have synthesized and tested numerous benzenesulfonamide derivatives with different tail combinations, leading to the identification of potent and selective inhibitors for isoforms implicated in glaucoma. nih.gov X-ray crystallography and computational modeling are often used to understand the binding modes of these tailed inhibitors and to guide further design efforts. acs.orgnih.gov
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. dergipark.org.tr This approach can lead to compounds with improved affinity, better selectivity, or dual-acting properties. dergipark.org.tr The sulfonamide group is a popular component in the design of hybrid molecules due to its wide range of biological activities. researchgate.netnih.govresearchgate.net
The hybridization technique has been used to create multi-component sulfonamide hybrids containing various biologically active heterocyclic rings such as coumarin, indole (B1671886), and pyrazole. researchgate.netnih.gov These hybrids are being investigated for a multitude of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netnih.gov The goal is to develop novel formulations with enhanced effectiveness. researchgate.netnih.gov
For instance, novel chromene sulfonamide hybrids have been synthesized and have shown promising biological activity. researchgate.netresearchgate.net The design and synthesis of these hybrid molecules represent a powerful strategy in medicinal chemistry for generating molecular diversity and developing new drug candidates. researchgate.net
Current Status within the Drug Development Pipeline
Derivatives of this compound and other sulfonamides are actively being investigated in preclinical and clinical studies for various diseases. nih.govnih.gov The sulfonamide scaffold is a component of several FDA-approved drugs and continues to be a focus of drug discovery efforts. researchgate.netcitedrive.com
One notable example of a sulfonamide derivative in clinical trials is SLC-0111, a ureido-substituted benzenesulfonamide that is a selective inhibitor of CA IX. nih.govresearchgate.net This compound has been investigated in Phase II clinical trials for its potential as an anticancer agent. researchgate.net The development of SLC-0111 highlights the successful application of rational drug design principles to the sulfonamide scaffold. nih.gov
The table below summarizes some key research findings related to this compound and its derivatives:
| Compound/Scaffold | Target/Application | Key Findings | Citations |
| This compound | Carbonic Anhydrase (CA) Inhibitor | Serves as a base structure for potent CA inhibitors. | wikipedia.orgmedchemexpress.com |
| 1-Aminothis compound | CA IX Inhibitor | Selectively inhibits CA IX and enhances the therapeutic effect of tumor irradiation in vivo. | mdpi.com |
| Indoline-5-sulfonamide analogs | CA IX and XII Inhibitors | Designed via scaffold hopping; demonstrate inhibitory activity against tumor-associated CAs. | mdpi.comnih.gov |
| Benzenesulfonamides with "tails" | CA Inhibitors for Glaucoma | Achieved intraocular pressure-lowering action comparable to clinically used dorzolamide (B1670892) in a rabbit model. | nih.gov |
| SLC-0111 | CA IX Inhibitor | A selective inhibitor that has advanced to Phase II clinical trials for cancer therapy. | nih.govresearchgate.net |
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the identity and structural integrity of newly synthesized indane-5-sulfonamide compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of a molecule. In the study of this compound derivatives, both ¹H and ¹³C NMR provide critical data. For instance, the ¹H NMR spectrum of indoline-5-sulfonamide (B1311495), a related compound, shows distinct signals for its aromatic and amine protons. nih.gov For specific enantiomers of N-tert-Butyl-1-isopropylindan-5-sulfonamide, detailed ¹H and ¹³C NMR analyses have been reported, confirming the structure of each isolated isomer. rsc.org
| Compound | Technique | Observed Signals (δ, ppm) |
| Indoline-5-sulfonamide | ¹H NMR (400 MHz, DMSO-d6) | 7.39 (s, 1H, Ar), 7.35 (dd, J1 = 8.3, J2 = 1.6 Hz, 1H, Ar), 6.88 (s, 2H, NH2), 6.46 (d, J = 8.3 Hz, 1H, Ar) nih.gov |
| N-tert-Butyl-1-isopropylindan-5-sulfonamide (Enantiomer Mix) | ¹H NMR (CDCl₃) | 7.70–7.67 (m, 2H), 7.27–7.24 (m, 1H), 4.53 (brs, 1H), 3.17–3.12 (m, 1H), 2.98–2.81 (m, 2H), 2.18–2.08 (m, 2H), 1.96–1.87 (m, 1H), 1.23 (s, 9H), 1.00 (d, J = 7.0 Hz, 3H), 0.76 (d, J = 7.0 Hz, 3H) rsc.org |
| N-tert-Butyl-1-isopropylindan-5-sulfonamide (Enantiomer Mix) | ¹³C NMR (CDCl₃) | 151.6, 145.8, 141.4, 125.2, 124.6, 123.0, 54.7, 51.2, 31.7, 30.9, 30.3, 26.6, 21.2, 17.7 rsc.org |
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of sulfonamides characteristically show strong absorption bands corresponding to the stretching vibrations of the S=O and N-H bonds. ripublication.comrsc.org For example, in a study of indoline-5-sulfonamides, IR spectra were recorded on an FT-IR spectrometer to confirm the presence of key functional groups. nih.gov
| Technique | Method | Characteristic Bands (cm⁻¹) |
| FT-IR Spectroscopy | KBr Wafer | S=O asymmetric/symmetric stretches (typically 1334-1336 and 1157-1159), N-H stretch (typically 3207-3213) ripublication.com |
Mass Spectrometry (MS) provides information about the mass and, consequently, the molecular formula of a compound. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly used to accurately determine the molecular weight of this compound derivatives, confirming their elemental composition. nih.gov
Chromatographic Techniques for Purity and Enantiomer Separation (e.g., High-Performance Liquid Chromatography, Chiral Preparative HPLC, Chiral GC-MS)
Chromatography is a cornerstone technique for the separation, purification, and analysis of chemical mixtures. khanacademy.org
High-Performance Liquid Chromatography (HPLC) is routinely used to assess the purity of synthesized this compound compounds. For many research applications, a purity of ≥95%, as determined by HPLC analysis, is a standard requirement for final compounds before they undergo further biological testing. nih.gov Both analytical and preparative reverse-phase (RP-HPLC) systems are employed in the purification and analysis of these compounds. rsc.org
Chiral Preparative HPLC is a critical technique for separating enantiomers—non-superimposable mirror-image isomers—which often exhibit different biological activities. In the synthesis of bioactive indane derivatives, enantiomer pairs are often separated using chiral preparative HPLC. rsc.org For example, the enantiomers of N-tert-butyl-1-isopropylindan-5-sulfonamide were successfully separated using a Reprosil-Chiral-NR column. rsc.orgnih.gov This allows for the individual testing of each enantiomer, which can reveal that one may act as an agonist while the other acts as an antagonist at a biological target. rsc.org
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is employed to verify the enantiomeric purity of the separated compounds. Following chiral HPLC separation, the enantiomeric purity of the isolated isomers is often confirmed to be greater than 99% using chiral GC-MS. rsc.orgnih.gov
| Technique | Purpose | Typical Instrumentation/Column | Key Finding |
| HPLC | Purity Assessment | Shimadzu Class-VP V6.12SP1 system nih.gov | Purity of final compounds determined to be ≥95% nih.gov |
| Chiral Preparative HPLC | Enantiomer Separation | Gilson-Finnigan Thermo Quest AQA system with a Reprosil-Chiral-NR column rsc.org | Successful isolation of pure enantiomers of indane sulfonamide derivatives rsc.orgnih.gov |
| Chiral GC-MS | Enantiomeric Purity | Varian CP 3800 with a Macherey-Nagel Hydrodex-β-6TBDMS column nih.gov | Enantiomeric purity of isolated isomers confirmed to be >99% rsc.orgnih.gov |
X-ray Crystallography for Ligand-Protein Complex Structures
X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional picture of how a ligand, such as an this compound derivative, binds to its protein target. hilarispublisher.comnih.gov This structural information is invaluable for structure-based drug design, allowing researchers to visualize the precise interactions between the inhibitor and the amino acid residues in the protein's active site. vu.lt
In the context of indane-5-sulfonamides that target carbonic anhydrases (CAs), X-ray crystallography has been used to determine the crystal structure of inhibitors in complex with specific CA isozymes. cnr.it For instance, the structure of an indanesulfonamide bound to human carbonic anhydrase II has been solved. cnr.it These studies reveal that the sulfonamide group typically coordinates with the zinc ion in the enzyme's active site. mdpi.com The data obtained from these ligand-protein complex structures can then be used to build and refine homology models for other related enzymes, such as the tumor-associated CA IX, guiding the design of new, more selective inhibitors. acs.org
Biochemical and Cell-Based Assay Techniques (e.g., Stopped-Flow Technique for Enzyme Inhibition, MTT Test for Antiproliferative Activity)
A variety of biochemical and cell-based assays are used to quantify the biological activity of this compound derivatives.
The Stopped-Flow Technique is a biophysical method used to study the kinetics of fast reactions, such as enzyme catalysis. It is the standard assay for measuring the inhibition of carbonic anhydrase (CA) isozymes. researchgate.net The assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. mdpi.com Researchers have used this technique to evaluate series of indoline-5-sulfonamide derivatives against several human (h) CA isozymes, including hCA I, hCA II, hCA IX, and hCA XII, determining their inhibition constants (Kᵢ). nih.gov
| Compound | Target Enzyme | Inhibition Constant (Kᵢ, nM) |
| Indoline-5-sulfonamide (4e) | hCA IX | 15.6 nih.gov |
| 3-Chlorobenzoyl indoline-5-sulfonamide (4f) | hCA IX | 14.1 nih.gov |
| 3-Chlorobenzoyl indoline-5-sulfonamide (4f) | hCA XII | 41.3 nih.gov |
| Acetazolamide (Standard) | hCA IX | 25.0 nih.gov |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Test is a colorimetric, cell-based assay used to assess the antiproliferative or cytotoxic effects of a compound on cancer cell lines. nih.govresearchgate.net A series of indoline-5-sulfonamides were tested on the MCF7 breast cancer cell line under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions using the MTT test. nih.gov These assays help identify compounds with potential as anticancer agents by quantifying their ability to inhibit cancer cell growth, often reported as an IC₅₀ value (the concentration required to inhibit growth by 50%). nih.govresearchgate.net
| Compound | Cell Line | Condition | Antiproliferative Activity (IC₅₀, µM) |
| Indoline-5-sulfonamide (4e) | MCF7 | Normoxia | 30.1 nih.gov |
| Indoline-5-sulfonamide (4e) | MCF7 | Hypoxia | 33.7 nih.gov |
| 3-Chlorobenzoyl indoline-5-sulfonamide (4f) | MCF7 | Normoxia | 25.5 nih.gov |
| 3-Chlorobenzoyl indoline-5-sulfonamide (4f) | MCF7 | Hypoxia | 12.9 nih.gov |
Patent Landscape and Intellectual Property
Analysis of Key Patents and Patent Applications Involving Indane-5-sulfonamides and Derivatives
A review of the patent literature reveals a significant interest in indane-5-sulfonamide and its derivatives for a variety of therapeutic applications. The core indane-sulfonamide structure provides a versatile scaffold for the development of new drugs, leading to numerous patent filings. researchgate.net
Key areas of patent activity include:
Carbonic Anhydrase Inhibitors: A notable number of patents focus on indane-sulfonamide derivatives as inhibitors of carbonic anhydrase (CA) enzymes. nih.gov These enzymes are implicated in various physiological processes, and their inhibition is a target for treating conditions like glaucoma, epilepsy, and certain types of cancer. nih.gov For instance, some patents describe the design of anticonvulsant sulfonamides that incorporate the indane moiety. drugbank.com Research has explored the modification of the 5-indanesulfonamide structure to selectively inhibit cancer-related CA IX, which is involved in tumor progression. nih.govresearchgate.net
Treatment of β2-Mediated Diseases: Patents have been filed for sulfonamide derivatives, including those with an indane-like structure, for the treatment of diseases mediated by the β2-adrenergic receptor. google.com These conditions often include inflammatory and respiratory diseases. google.com
Antipsychotic and Neurodegenerative Disease Applications: The indane scaffold has also been explored for its potential in treating psychiatric and neurodegenerative disorders. google.comgoogle.com Patents exist for indane derivatives with potential antipsychotic properties. google.com
Bacterial Infections: More recent patent applications have focused on the use of indane derivatives in the treatment of bacterial infections. criver.com
HIF-2α Inhibitors: The patent literature also includes inhibitors of Hypoxia-Inducible Factor 2α (HIF-2α), which can incorporate an indane-like structure, for potential use in cancer therapy. googleapis.com
The following table provides a summary of some key patent applications and their focus:
| Patent/Application Number | Title/Focus | Key Features |
| WO1997025983A1 | Indane derivatives for antipsychotic use | Describes indane derivatives with potential applications in treating psychosis. google.com |
| US20050182091A1 | Sulfonamide derivatives for the treatment of diseases | Focuses on sulfonamide derivatives for β2-mediated diseases, including respiratory and inflammatory conditions. google.com |
| HN2005000030A | Sulfonamide derivatives for the treatment of diseases | Covers sulfonamide derivatives with a five-membered ring structure like indane for various therapeutic uses. google.com |
| WO2009124962A2 | Sulfonamides | Details sulfonamide derivatives with potential applications in treating a range of disorders. google.com |
| WO2020/065048 | Indane Derivatives For Use In The Treatment Of Bacterial Infection | Highlights the use of indane derivatives as antibacterial agents. criver.com |
Intellectual Property Strategies for Indane-based Therapeutic Candidates
The development of new drugs is a long, expensive, and high-risk endeavor. efpia.euabpi.org.uk Consequently, robust intellectual property (IP) protection is paramount for pharmaceutical companies to recoup their investment and fund future research. efpia.eucreative-biolabs.com For indane-based therapeutic candidates, several IP strategies are crucial:
Patents: Patents are the cornerstone of IP protection in the pharmaceutical industry. creative-biolabs.com They grant exclusive rights to an invention for a limited period, typically 20 years. efpia.eu For indane-based compounds, companies would seek patents covering:
Composition of Matter: This is the most valuable type of patent, covering the novel chemical entity itself.
Method of Use: These patents protect the use of the compound to treat a specific disease or condition.
Process Patents: These cover the specific method of synthesizing the compound. google.com
Regulatory Data Protection: This form of protection prevents competitors from using the innovator's preclinical and clinical trial data to gain marketing approval for a generic version of the drug for a specific period. abpi.org.uk In Europe, this typically includes eight years of data exclusivity. efpia.eu
Orphan Drug Exclusivity: If an indane-based therapeutic candidate is developed to treat a rare disease, it may be eligible for orphan drug designation. This provides additional market exclusivity, further incentivizing research and development in areas of unmet medical need. efpia.eu
Paediatric Exclusivity: To encourage the development of medicines for children, regulatory bodies may grant a "paediatric reward," which can extend the period of market protection. abpi.org.uk
Trade Secrets: While patents are public, companies can protect certain information as trade secrets. This could include specific manufacturing processes or know-how that provides a competitive advantage. creative-biolabs.com
The convergence of life sciences with high-tech fields is also influencing IP strategies. dechert.com The use of artificial intelligence in drug discovery and the increasing importance of data are creating new avenues for IP protection. dechert.com As research into this compound and its derivatives continues, we can expect to see evolving and multifaceted IP strategies aimed at protecting these valuable therapeutic assets.
Emerging Trends and Future Research Directions
Development of Highly Selective Inhibitors with Enhanced Specificity
The development of inhibitors with high selectivity for their intended biological targets is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. Research efforts have increasingly focused on designing indane-5-sulfonamide derivatives that exhibit enhanced specificity for particular enzyme isoforms.
A significant area of focus has been the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. researchgate.netacs.org Certain isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and acidosis of the extracellular environment. mdpi.comnih.gov The development of this compound-based inhibitors that selectively target these tumor-associated CAs over other isoforms like CA I and CA II, which are ubiquitously expressed in normal tissues, is a key objective. acs.orgdrugbank.com
Researchers have synthesized and evaluated a range of this compound and indoline-5-sulfonamide (B1311495) analogs, demonstrating that modifications to the indane core and the addition of various substituents can significantly influence inhibitory activity and selectivity. mdpi.comnih.gov For instance, 1-acylated indoline-5-sulfonamides have shown potent and selective inhibition of the tumor-related CA IX and CA XII isoforms. mdpi.com The introduction of bulky substituents on the indane-sulfonamide ring has been proposed as a strategy to alter the binding mode and achieve diverse inhibition profiles and selectivity for various CAs. nih.gov
The table below summarizes the inhibitory activity of selected indoline-5-sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (KI in nM) | hCA II (KI in nM) | hCA IX (KI in nM) | hCA XII (KI in nM) |
| 4d | >10000 | 256.4 | 1298 | 41.3 |
| 4f | 2538 | 678.5 | 132.8 | 58.7 |
| 4g | 1354 | 98.6 | 1056 | 46.2 |
| 4h | 789.2 | 95.4 | 1145 | 42.1 |
| 4s | 45.7 | 15.4 | 101.4 | 258.9 |
| 4t | 68.9 | 18.7 | 105.6 | 289.4 |
| Data sourced from a 2022 study on indoline-5-sulfonamides. mdpi.com |
These findings underscore the potential for rational design to yield highly selective inhibitors based on the this compound scaffold.
Exploration of Novel Therapeutic Areas and Neglected Diseases
The versatile pharmacological profile of the this compound scaffold has prompted investigations into its utility beyond its well-established role as a carbonic anhydrase inhibitor. The exploration of novel therapeutic areas and its application to neglected diseases represent a significant and expanding frontier of research.
Derivatives of indane have been investigated for a wide range of biological activities, including potential treatments for Alzheimer's disease, cancer, and diabetes. researchgate.net The core structure provides a rigid framework that can be chemically modified to interact with a variety of biological targets. researchgate.net For example, certain indane-based compounds have shown promise as anti-inflammatory, analgesic, and antiviral agents. researchgate.net
The potential application of this compound derivatives in neurodegenerative diseases like Alzheimer's is an area of growing interest. nih.gov Research has focused on the development of sulfonamide-based compounds that can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. nih.govnih.gov Some sulfonamide derivatives have also demonstrated antioxidant and anti-inflammatory properties, which are relevant to the multifactorial nature of this neurodegenerative condition. nih.gov
Furthermore, the antimicrobial properties of sulfonamides are being revisited in the context of emerging and neglected infectious diseases. ajchem-b.com While the primary focus has been on their antibacterial action, there is potential to explore the activity of this compound derivatives against other pathogens, including fungi and protozoa. ajchem-b.comnih.gov For instance, studies have investigated the inhibition of β-carbonic anhydrases from pathogenic microorganisms like Mycobacterium tuberculosis, Candida albicans, and Cryptococcus neoformans by indole-based sulfonamides, revealing potent inhibitory activity. nih.gov
Strategies for Addressing Drug Resistance Mechanisms in Relevant Pathologies
Drug resistance is a major challenge in the treatment of various diseases, including cancer and infectious diseases. biorxiv.orgacs.org The this compound scaffold is being explored for its potential to circumvent or overcome these resistance mechanisms.
In oncology, resistance to chemotherapy is a significant hurdle. mdpi.comnih.gov The acidic tumor microenvironment, partly maintained by the activity of CA IX and CA XII, can contribute to resistance against certain chemotherapeutic agents. nih.gov By inhibiting these CAs, this compound derivatives can potentially sensitize cancer cells to conventional therapies. nih.gov Some indoline-5-sulfonamides have been shown to maintain their antiproliferative activity under hypoxic conditions, a common feature of the tumor microenvironment that often leads to drug resistance. mdpi.comnih.gov
Moreover, studies have indicated that certain indoline-5-sulfonamide derivatives can reverse chemoresistance to drugs like doxorubicin (B1662922) in cancer cell lines that overexpress P-glycoprotein (P-gp), a key efflux pump involved in multidrug resistance (MDR). nih.gov Inhibition of CA XII, which has been linked to P-gp activity, is a potential mechanism for overcoming MDR. nih.gov
In the context of infectious diseases, sulfonamide resistance is often mediated by mutations in the target enzyme, dihydropteroate (B1496061) synthase (DHPS), or by the acquisition of alternative drug-resistant DHPS genes. nih.goviosrjournals.org Strategies to overcome this resistance could involve designing this compound derivatives that can effectively inhibit these mutated enzymes or that have novel mechanisms of action.
Integration of Advanced Computational Approaches in Rational Drug Design
The integration of advanced computational methods has become an indispensable tool in modern drug discovery, facilitating a more rational and efficient design of novel therapeutic agents. sysrevpharm.org In the development of this compound-based compounds, computational approaches are playing a crucial role in understanding structure-activity relationships (SAR) and in predicting the binding modes of these inhibitors.
Molecular modeling and docking studies have been instrumental in elucidating how this compound derivatives interact with the active sites of their target enzymes, such as carbonic anhydrases. researchgate.netacs.org These computational models allow researchers to visualize the binding orientation of the inhibitors and to identify key interactions that contribute to their potency and selectivity. nih.gov For example, docking studies have been used to compare the binding of different indane and indoline (B122111) sulfonamide analogs within the active site of CA IX, providing insights into the structural features that favor inhibition. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are also being employed to correlate the structural features of this compound derivatives with their biological activities and physicochemical properties, such as lipophilicity. mdpi.com These models can help in predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. However, it is important to note that there can be significant differences between computationally predicted values and experimental results, highlighting the need for experimental validation. mdpi.com The use of computational tools helps to refine the design of inhibitors with improved pharmacokinetic and pharmacodynamic profiles. sysrevpharm.org
Q & A
Q. What are the established synthetic routes for Indane-5-sulfonamide, and how can researchers validate product purity?
Methodological Answer: this compound is typically synthesized via sulfonation of indane derivatives, followed by amidation. Key validation steps include:
- Chromatographic Analysis : Use reverse-phase HPLC with C18 columns and a mobile phase of methanol/water (70:30 v/v) to assess purity .
- Spectroscopic Confirmation : FT-IR for sulfonamide functional groups (S=O stretching at ~1150–1300 cm⁻¹; N-H bending at ~1600 cm⁻¹) and NMR (¹H/¹³C) to confirm structural integrity.
- Melting Point Consistency : Compare observed melting points with literature values (±2°C tolerance).
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Optimize using a phenyl-hexyl column for sulfonamide specificity, with UV detection at 254 nm .
- Mass Spectrometry (LC-MS/MS) : Employ electrospray ionization (ESI) in negative ion mode for high sensitivity in plasma or tissue homogenates.
- Validation Parameters : Include linearity (R² > 0.995), recovery (>90%), and limit of quantification (LOQ < 10 ng/mL) per ICH guidelines .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at room temperature.
- Data Interpretation : Monitor degradation products via HPLC-MS and assess compliance with ICH Q1A(R2) guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound to target enzymes?
Methodological Answer:
- Meta-Analysis Framework : Compile data from multiple studies (e.g., IC₅₀ values) and standardize units (nM vs. µM). Use statistical tools like Bland-Altman plots to identify systematic biases .
- Experimental Replication : Validate assays under controlled conditions (e.g., fixed pH, ionic strength).
- Structural Docking Studies : Compare molecular interactions using software like AutoDock Vina to identify conformational discrepancies .
Q. What experimental strategies are recommended to investigate the metabolic pathways of this compound in vivo?
Methodological Answer:
- Isotopic Labeling : Synthesize ¹⁴C-labeled this compound to track metabolites in rodent models via accelerator mass spectrometry (AMS) .
- Cytochrome P450 Inhibition Assays : Use human liver microsomes to identify CYP isoforms responsible for metabolism.
- Biliary Excretion Studies : Cannulate bile ducts in animal models to isolate and characterize phase-II metabolites (e.g., glucuronides) .
Q. How can researchers optimize experimental designs to assess the off-target effects of this compound in complex biological systems?
Methodological Answer:
- Proteome-Wide Screening : Utilize affinity-based chemoproteomics with immobilized sulfonamide probes to identify non-target interactions .
- CRISPR-Cas9 Knockout Models : Generate cell lines lacking putative off-target proteins (e.g., carbonic anhydrase isoforms) to isolate primary effects.
- Network Pharmacology : Apply systems biology tools (e.g., STRING database) to map interaction networks and prioritize validation targets .
Data Contradiction and Synthesis
Q. What methodologies are effective for reconciling divergent data on the solubility profile of this compound across studies?
Methodological Answer:
- Standardized Solubility Protocols : Adopt USP <1236> guidelines for equilibrium solubility measurements in buffered solutions (pH 1.2–7.4) .
- Cross-Study Comparison Table :
| Study | Solvent System | Temperature | Solubility (mg/mL) | Method |
|---|---|---|---|---|
| A | Phosphate buffer (pH 6.8) | 25°C | 1.2 ± 0.1 | Shake-flask |
| B | Simulated gastric fluid | 37°C | 0.8 ± 0.2 | HPLC-UV |
Ethical and Reporting Standards
Q. How should researchers address ethical considerations when publishing conflicting data on this compound’s cytotoxicity?
Methodological Answer:
- Transparency in Methods : Disclose cell lines (e.g., HEK293 vs. HepG2), passage numbers, and assay conditions (e.g., serum-free media) to contextualize variability .
- Pre-registration : Submit experimental protocols to platforms like Open Science Framework (OSF) to reduce reporting bias .
- FAIR Data Compliance : Share raw datasets in repositories (e.g., Zenodo) with metadata for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
